Hydrolytic Stability Advantage: Sulfonyl Fluoride vs. Sulfonyl Chloride
Sulfonyl fluorides are significantly more resistant to hydrolysis than their chloride counterparts, a property that enables their use in aqueous and biological environments. While specific quantitative hydrolysis rate constants for 1-ethylcyclopropane-1-sulfonyl fluoride are not reported, the class-level stability trend is well-established: sulfonyl fluorides are > chlorides > bromides > iodides in hydrolytic stability [1]. This class-level inference indicates that 1-ethylcyclopropane-1-sulfonyl fluoride will exhibit far greater aqueous stability than its corresponding chloride analog (1-ethylcyclopropane-1-sulfonyl chloride), which is known to be moisture-sensitive and prone to decomposition [2].
| Evidence Dimension | Hydrolytic stability trend |
|---|---|
| Target Compound Data | Sulfonyl fluoride class (highest stability among sulfonyl halides) |
| Comparator Or Baseline | Sulfonyl chloride class (moderate stability, prone to hydrolysis) |
| Quantified Difference | Fluorides > chlorides in stability order; chlorides are known to hydrolyze readily under ambient conditions, whereas fluorides are stable to aqueous workup |
| Conditions | Standard laboratory conditions, aqueous media |
Why This Matters
This superior hydrolytic stability allows the compound to be handled under ambient conditions and utilized in aqueous SuFEx bioconjugation workflows where sulfonyl chlorides would rapidly decompose, directly impacting procurement decisions for chemical biology applications.
- [1] Wikipedia contributors. Sulfonyl halide. Wikipedia, The Free Encyclopedia. Accessed 2026. View Source
- [2] Bogolubsky, A. V.; Moroz, Y. S.; Mykhailiuk, P. K.; Pipko, S. E.; Konovets, A. I.; Sadkova, I. V.; Tolmachev, A. Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides. ACS Comb. Sci. 2014, 16, 4, 192-197. DOI: 10.1021/co400164z. View Source
